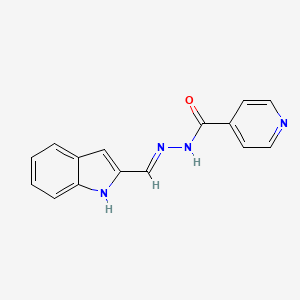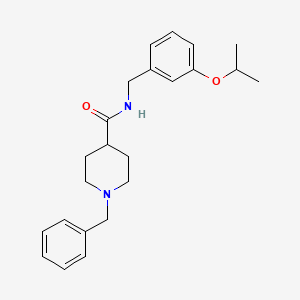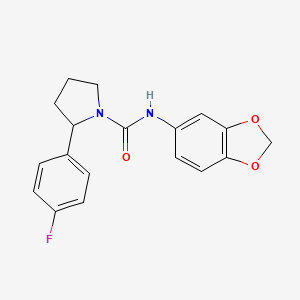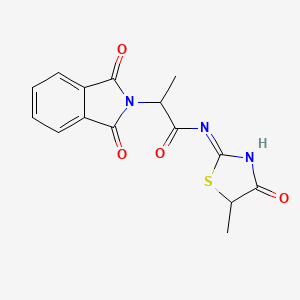![molecular formula C12H9N3OS2 B6021988 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B6021988.png)
2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one is a compound with a molecular formula of C13H9N3OS2. It is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
作用機序
The exact mechanism of action of 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation and inflammation. It has also been found to induce apoptosis and cell cycle arrest in cancer cells, as well as to suppress the activity of certain transcription factors involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation, as well as to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, as well as to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the main advantages of 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one is its potent antitumor activity against a variety of cancer cell lines. It has also been found to exhibit anti-inflammatory and antimicrobial effects, which could have potential therapeutic applications. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which could make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one. One area of focus could be on improving the solubility of this compound in aqueous solutions, which could make it more practical for in vivo applications. Another area of research could be on identifying the specific enzymes and transcription factors targeted by this compound, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in other areas, such as autoimmune diseases and neurodegenerative disorders.
合成法
The synthesis of 2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one has been reported in several studies. One of the most commonly used methods involves the reaction of 4-phenyl-2-aminothiazole with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to form the final compound. Other methods have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.
科学的研究の応用
2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Several studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor effects, this compound has also been found to exhibit anti-inflammatory and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to suppress the activity of certain enzymes involved in inflammation. It has also been found to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
特性
IUPAC Name |
(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-10-7-18-12(14-10)15-11-13-9(6-17-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCUMBOJUSBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=NC(=CS2)C3=CC=CC=C3)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\C2=NC(=CS2)C3=CC=CC=C3)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6021931.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide](/img/structure/B6021936.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B6021941.png)
![N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B6021942.png)
![N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide](/img/structure/B6021960.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide 1-oxide](/img/structure/B6021968.png)


![4-(2,3-difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021980.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6021995.png)

![ethyl 2-[(4-nitrophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)propanoate](/img/structure/B6022004.png)
![4,4,4-trifluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6022006.png)